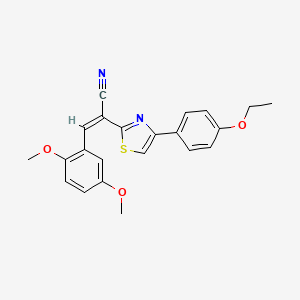

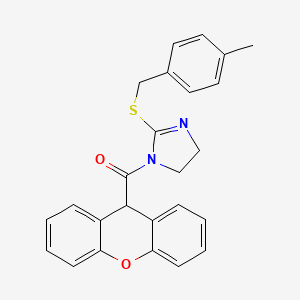

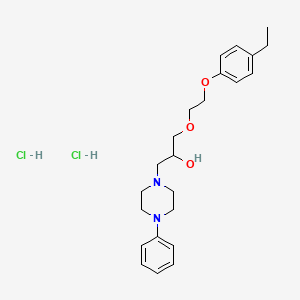

![molecular formula C13H17NO4S B2456640 N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide CAS No. 2034564-52-6](/img/structure/B2456640.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Sulfonamides, including compounds like N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide, are recognized for their broad biological activities, encompassing antimicrobial, antidiabetic, anticancer, and diuretic effects. Their synthesis involves the reaction of substituted aniline or tetrahydrofuran-2-ylmethanamine with substituted benzenesulfonyl chloride, leading to various N-substituted compounds. These compounds are further characterized by spectral techniques and evaluated for anti-bacterial activities, highlighting the versatility of sulfonamides in pharmaceutical applications (Rehman et al., 2019).

Anticancer and Antiinflammatory Agents

Sulfonamide derivatives have shown significant potential as metalloprotease inhibitors, displaying antitumor properties by inhibiting matrix metalloproteases (MMPs). Some of these compounds are in clinical trials for their anticancer capabilities. Moreover, the dual inhibition of MMPs and tumor necrosis factor-α converting enzyme (TACE) by sulfonamide derivatives has emerged as a promising strategy in the design of anticancer and antiinflammatory drugs, given the synergistic contribution of both enzymes to the pathophysiology of diseases like arthritis and tumor invasion (Supuran et al., 2003).

Antiviral Applications

The antiviral potential of sulfonamides is also notable, with certain derivatives being utilized as HIV protease inhibitors, such as amprenavir. The ongoing synthesis and evaluation of sulfonamide derivatives aim to achieve compounds with lower toxicity or enhanced activity against viruses resistant to first-generation drugs. This highlights the evolving role of sulfonamides in addressing viral diseases, including HIV (Scozzafava et al., 2003).

Analytical and Environmental Applications

Sulfonamides, due to their broad spectrum of activity, are also of interest in environmental and analytical contexts. Studies have focused on the detection and quantification of sulfonamide residues in complex mixtures, employing techniques such as atomic emission detection and gas chromatography. This reflects the importance of monitoring sulfonamide levels in various environments, owing to their widespread use and potential environmental impact (Chiavarino et al., 1998).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10(2)9-19(15,16)14-8-11-5-6-13(18-11)12-4-3-7-17-12/h3-7,10,14H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGQCXQABWMBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

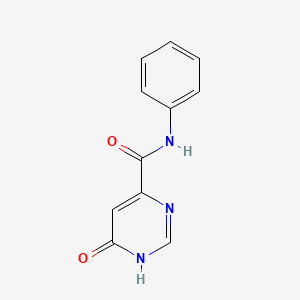

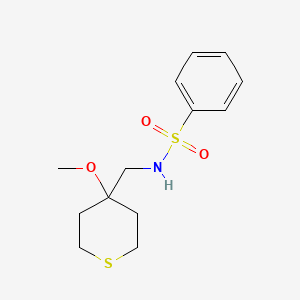

![9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one](/img/structure/B2456557.png)

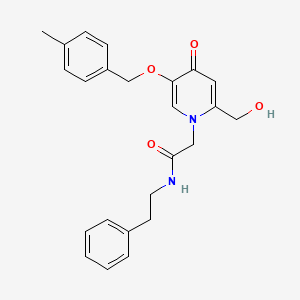

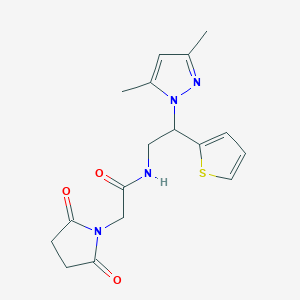

![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)

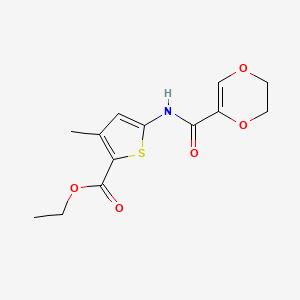

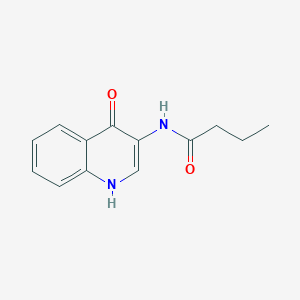

![3-phenyl-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2456575.png)

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/no-structure.png)